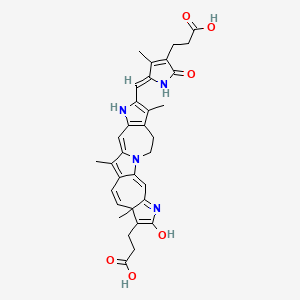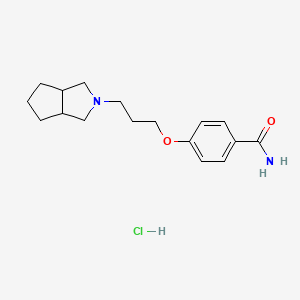
Sarpedobilin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sarpedobilin is a doubly cyclized bile pigment. It is found in butterflies.
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Precursor Identification
Sarpedobilin, a blue-green tetrapyrrolic bile pigment in butterflies, especially in Papilio sarpedon, is identified in different larval stages and adults. Studies have established pterobilin as the precursor to this compound in these butterflies (Bois-choussy & Barbier, 1983).
Interaction with Other Compounds
This compound shows notable interactions with various substances, including ATP and polycarboxylic acids like malonic acid, tartaric acid, and citric acid. This interaction suggests a potential role of this compound in metabolic processes, possibly impacting processes like the di- and tri-carboxylic acid cycles and ATP formation (Barbier, 1985).
Growth Inhibiting Properties
Research has demonstrated that this compound possesses inhibitory effects on biological growth, such as watercress seed germination and the development of Artemia salina eggs. This suggests a broader biochemical role for this compound in controlling metabolic processes in butterflies (Vuillaume & Barbier, 1985).
Structural Analysis
Detailed studies using NMR and mass spectrometry have led to a proposed structure for this compound. This structure represents a unique natural heterocyclic system, highlighting its significance in the realm of natural pigments (Bois-Choussy & Barbier, 1977).
Metachromatic Properties
This compound exhibits metachromatic properties, making it an interesting subject of study in the field of natural dyes and pigments. Its reactivity and unique interaction with polyanions point towards its significance in the biochemical landscape of butterflies (Barbier, 1986).
Bioecological Context
This compound is also studied in the context of its bioecological significance. It is found as the main bile pigment in certain butterfly species in Southeast Asia, suggesting a unique evolutionary and ecological role (Barbier, 1990).
Eigenschaften
CAS-Nummer |
39290-30-7 |
|---|---|
Molekularformel |
C33H34N4O6 |
Molekulargewicht |
582.65 |
IUPAC-Name |
3-[(5Z)-5-[[7-(2-carboxyethyl)-6-hydroxy-8,12,18-trimethyl-1,5,16-triazapentacyclo[11.8.0.02,11.04,8.015,19]henicosa-2,4,6,9,11,13,15(19),17-octaen-17-yl]methylidene]-4-methyl-2-oxopyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C33H34N4O6/c1-16-19-10-12-37-26(14-25(19)34-23(16)13-24-17(2)21(31(42)35-24)5-7-29(38)39)18(3)20-9-11-33(4)22(6-8-30(40)41)32(43)36-28(33)15-27(20)37/h9,11,13-15,34,43H,5-8,10,12H2,1-4H3,(H,35,42)(H,38,39)(H,40,41)/b24-13- |
InChI-Schlüssel |
KARXBSJWEYNVBN-CFRMEGHHSA-N |
SMILES |
CC1=C(NC2=C1CCN3C(=C2)C(=C4C3=CC5=NC(=C(C5(C=C4)C)CCC(=O)O)O)C)C=C6C(=C(C(=O)N6)CCC(=O)O)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Sarpedobilin; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(dimethylamino)-5-(2-methylpropanoylamino)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B610616.png)







